molecular formula C27H23FN4O4 B250906 Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-cyano-2-fluorobenzoyl)amino]benzoate

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-cyano-2-fluorobenzoyl)amino]benzoate

Cat. No.: B250906
M. Wt: 486.5 g/mol
InChI Key: BSJVDVMYQTXNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-cyano-2-fluorobenzoyl)amino]benzoate, also known as BCFMA, is a chemical compound that has been extensively studied for its potential use in scientific research. BCFMA is a synthetic molecule that has been designed to target specific biochemical pathways, making it a valuable tool for studying the underlying mechanisms of various physiological processes.

Mechanism of Action

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-cyano-2-fluorobenzoyl)amino]benzoate works by binding to specific GPCRs, which in turn activates downstream signaling pathways. This activation can lead to a wide range of biochemical and physiological effects, depending on the specific GPCR that is targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are highly dependent on the specific GPCR that is targeted. Some of the effects that have been observed in various studies include changes in intracellular calcium levels, alterations in cellular metabolism, and changes in gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-cyano-2-fluorobenzoyl)amino]benzoate in lab experiments is its ability to selectively target specific GPCRs. This allows researchers to study the mechanisms of action of these receptors in a highly specific manner. However, one limitation of using this compound is that it may not be effective in all cell types or under all experimental conditions.

Future Directions

There are several potential future directions for research involving Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-cyano-2-fluorobenzoyl)amino]benzoate. One area of interest is in the development of new compounds that can selectively target other GPCRs. Additionally, there is ongoing research into the potential therapeutic applications of this compound, particularly in the treatment of various neurological disorders.
In conclusion, this compound is a valuable tool for scientific research due to its ability to selectively target specific GPCRs. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and continue to be an area of interest for researchers.

Synthesis Methods

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-cyano-2-fluorobenzoyl)amino]benzoate is synthesized using a multistep process that involves several chemical reactions. The first step involves the synthesis of 4-benzoyl-1-piperazine carboxylic acid, which is then reacted with 4-cyano-2-fluorobenzoyl chloride to form the intermediate compound. This intermediate is then reacted with 3-aminobenzoic acid methyl ester to form the final product, this compound.

Scientific Research Applications

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-cyano-2-fluorobenzoyl)amino]benzoate has been used extensively in scientific research due to its ability to target specific biochemical pathways. One of the main applications of this compound is in the study of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. This compound has been shown to selectively target certain GPCRs, making it a valuable tool for studying their mechanisms of action.

Properties

Molecular Formula

C27H23FN4O4

Molecular Weight

486.5 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-cyano-2-fluorobenzoyl)amino]benzoate

InChI

InChI=1S/C27H23FN4O4/c1-36-27(35)20-8-10-24(23(16-20)30-25(33)21-9-7-18(17-29)15-22(21)28)31-11-13-32(14-12-31)26(34)19-5-3-2-4-6-19/h2-10,15-16H,11-14H2,1H3,(H,30,33)

InChI Key

BSJVDVMYQTXNQD-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)C#N)F

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)C#N)F

Origin of Product

United States

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